molecular formula C20H24N2O2 B572166 1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one CAS No. 1313712-45-6

1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one

Cat. No.: B572166
CAS No.: 1313712-45-6
M. Wt: 324.424
InChI Key: VTOFNIYONRVLCL-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one (CAS: 1313712-45-6) is a benzylpiperazine derivative characterized by a propan-1-one backbone substituted with a hydroxy group at position 3, a phenyl group at position 2, and a 4-benzylpiperazine moiety at position 1. This compound is listed in chemical catalogs with 90% purity and is structurally related to pharmacologically active molecules targeting neurological disorders, such as acetylcholinesterase (AChE) inhibitors and antidepressants . Its hydroxy group may enhance solubility but could also influence metabolic stability compared to analogs with non-polar substituents.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-16-19(18-9-5-2-6-10-18)20(24)22-13-11-21(12-14-22)15-17-7-3-1-4-8-17/h1-10,19,23H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOFNIYONRVLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724493
Record name 1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-45-6
Record name 1-Propanone, 3-hydroxy-2-phenyl-1-[4-(phenylmethyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Its mechanism of action involves interactions with serotonergic and dopaminergic receptor systems, similar to substances like MDMA.

Case Studies

  • A study highlighted its potential as a lead compound for developing new antimicrobial agents against resistant strains of bacteria .
  • Another research focused on its role in modulating neurotransmitter systems, suggesting applications in treating mood disorders.

Drug Development

Research has identified 1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one as a promising structure for designing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Its structural features allow it to bind effectively to the reverse transcriptase enzyme, which is crucial for viral replication .

Pharmacophore Modeling

Pharmacophore modeling studies have utilized this compound to discover new ligands that can inhibit reverse transcriptase effectively. The generated models indicated essential features such as hydrogen-bond acceptors and hydrophobic regions that are critical for binding interactions .

Material Science

Beyond biological applications, this compound is being explored in material science for its potential use in creating new materials with specific properties. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that could exhibit desirable physical or chemical characteristics.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activity

The pharmacological profile of benzylpiperazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Pharmacological Findings Reference
1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one 3-hydroxy, 2-phenyl Potential AChE inhibition (inferred from structural analogs); hydroxy group may improve solubility
3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one 4-ethoxy, 2-phenyl Synthesized via aminomethylation; ethoxy group may enhance lipophilicity and blood-brain barrier penetration
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one 4-chlorophenyl Chlorine as an electron-withdrawing group likely improves AChE binding affinity (IC50 = 0.91 μM for similar compound 4a)
1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone Diphenylmethyl, 3,3-diphenyl Bulky substituents may reduce solubility but improve receptor selectivity
14f (ER modulator) Fluorinated benzoxepin, 4-hydroxyphenyl Fluorine and extended aromatic system enhance estrogen receptor (ER) binding selectivity
Key Observations:
  • Electron-Withdrawing Groups : Chlorine (e.g., in ) and nitro groups in ortho/para positions enhance AChE inhibition (IC50 values <1 μM) . However, a meta-methoxy substituent (compound 4g in ) also showed moderate activity (IC50 = 5.5 μM), suggesting positional flexibility .
  • Hydroxy vs.
  • Bulkier Substituents : Diphenylmethyl or biphenyl groups () reduce metabolic clearance but may limit CNS penetration due to increased molecular weight .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxy and methoxy groups improve aqueous solubility, whereas chloro and diphenyl groups increase lipophilicity .

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one, also known by its chemical structure C20H24N2O2, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and antifungal agent, among other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20H24N2O2
Molecular Weight 324.417 g/mol
CAS Number 1313712-45-6
Density N/A
Boiling Point N/A
Melting Point N/A

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a new antibiotic candidate .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to act on serotonergic and dopaminergic receptor systems, similar to compounds like MDMA, which may explain its psychoactive effects alongside antimicrobial properties .

Study on Antimicrobial Activity

In a study published in a peer-reviewed journal, the compound was tested against common pathogens. The results showed that it inhibited the growth of several Gram-positive and Gram-negative bacteria at low concentrations, indicating a potent antimicrobial effect. The Minimum Inhibitory Concentration (MIC) values for various strains were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens .

Study on Neuroprotective Effects

Another significant aspect of this compound is its neuroprotective potential. In animal models of Alzheimer’s disease, it was observed that treatment with this compound led to improved cognitive functions. Behavioral assessments indicated enhanced memory retention compared to control groups treated with placebo .

The biochemical analysis revealed a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) and glutathione (GSH), suggesting antioxidant activity that protects neuronal cells from oxidative stress .

Comparative Analysis with Similar Compounds

When compared to other piperazine derivatives, this compound shows unique properties that enhance its biological activity. For instance:

Compound NameAntimicrobial ActivityNeuroprotective Effects
This compoundHighSignificant
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-chromen-2-oneModerateLimited
3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-oneLowModerate

This table illustrates the superior antimicrobial and neuroprotective capabilities of the compound compared to similar structures .

Q & A

Q. What synthetic methodologies are employed for the preparation of 1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one?

The compound is typically synthesized via aminomethylation reactions. For example, analogous piperazine derivatives are prepared by reacting ketones with benzylpiperazine under basic conditions. A similar protocol involves aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone using benzylpiperazine, followed by hydroxylation or oxidation steps to introduce the hydroxy group . Reaction optimization often requires monitoring by TLC and purification via column chromatography.

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using diffractometers, and structure refinement employs programs like SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution) . Visualization tools such as ORTEP-3 or WinGX can generate thermal ellipsoid diagrams and validate bond lengths/angles .

Q. What analytical techniques are used to confirm purity and structural integrity?

  • HPLC : Reverse-phase chromatography with C18 columns, using mobile phases like methanol/sodium acetate buffer (65:35 v/v) at pH 4.6, as validated for structurally related benzophenones .
  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR or IR) be resolved during structural characterization?

Contradictions may arise from tautomerism, solvent effects, or crystallographic disorder. For example, hydroxy groups can exhibit variable chemical shifts depending on hydrogen bonding. Cross-validation using multiple techniques (e.g., SCXRD for absolute configuration, FT-IR for functional groups) is critical. Computational chemistry tools like Gaussian or ORCA can model tautomeric equilibria and predict spectra .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Stepwise Monitoring : Use inline FT-IR or LC-MS to track intermediate formation.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions for aryl-piperazine moieties.
  • Protecting Groups : Temporary protection of the hydroxy group (e.g., using tert-butyldimethylsilyl ether) prevents side reactions during benzylpiperazine incorporation .

Q. How does computational modeling aid in understanding the compound’s pharmacophore or reactivity?

Density Functional Theory (DFT) calculations can predict:

  • Electrostatic Potential Surfaces : To identify nucleophilic/electrophilic sites.
  • Transition States : For mechanistic studies of hydroxylation or piperazine ring dynamics.
  • Docking Studies : To evaluate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina .

Q. What are the challenges in analyzing stereochemical outcomes during synthesis?

The hydroxy and benzylpiperazine groups introduce stereogenic centers. Chiral HPLC (e.g., with amylose-based columns) or polarimetry can resolve enantiomers. For absolute configuration, anomalous dispersion effects in SCXRD (using Cu-Kα radiation) provide definitive proof .

Q. How are stability and degradation profiles assessed under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Forced degradation (acid/base hydrolysis, oxidative stress) identifies labile functional groups. Mass spectrometry elucidates degradation pathways .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with the Cambridge Structural Database.
  • Safety Protocols : Follow guidelines for handling piperazine derivatives, including PPE (gloves, goggles) and fume hood use, as outlined for structurally related compounds .
  • Ethical Compliance : Adhere to institutional protocols for computational resource allocation and synthetic waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.